Comparative Adenosine A2 Receptor Antagonism: 1,3-Diethylxanthine vs. Theophylline
1,3-Diethylxanthine, when 8-phenyl-substituted to form 1,3-diethyl-8-phenylxanthine (DPX), demonstrates significantly higher potency at the adenosine A2 receptor compared to theophylline and its 8-phenyl derivative. The Ki value for DPX at A2 receptors in human platelets is 0.14 µmol/L, which is markedly lower than that of 8-phenyltheophylline (Ki 0.55 µmol/L), 3-isobutyl-1-methylxanthine (IBMX, Ki 2.9 µmol/L), and theophylline (Ki 8.1 µmol/L) [1]. This establishes a clear potency hierarchy driven by the 1,3-diethyl substitution pattern.
| Evidence Dimension | Adenosine A2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1,3-Diethyl-8-phenylxanthine (DPX): Ki = 0.14 µmol/L |
| Comparator Or Baseline | 8-Phenyltheophylline: Ki = 0.55 µmol/L; IBMX: Ki = 2.9 µmol/L; Theophylline: Ki = 8.1 µmol/L |
| Quantified Difference | DPX is approximately 4-fold more potent than 8-phenyltheophylline and nearly 60-fold more potent than theophylline at the A2 receptor. |
| Conditions | Human platelet membranes; A2 adenosine receptor assay. |
Why This Matters
This superior A2 receptor affinity is critical for researchers developing selective pharmacological tools or therapeutics targeting A2-mediated pathways.
- [1] Schwabe, U., Ukena, D., & Lohse, M. J. (1985). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 330, 212–221. View Source
